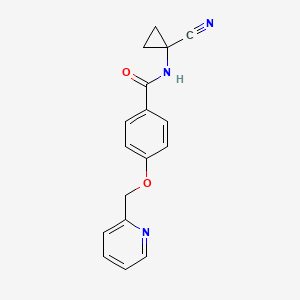

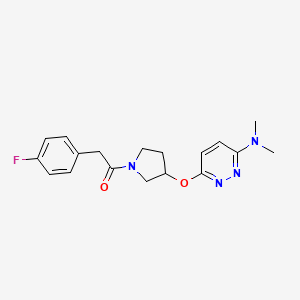

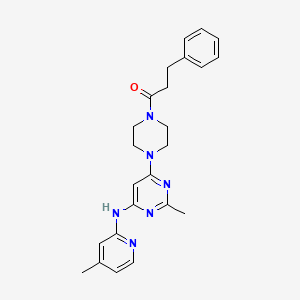

![molecular formula C9H13N3O2 B2999516 ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2090110-55-5](/img/structure/B2999516.png)

ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyrimidines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers . There are reports on the synthesis of imidazo[1,5-a]pyrimidines from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of the C–N bond and formation of the C–C bond .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Copper-Catalyzed Synthesis : A novel method for the synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines utilizes ethyl tertiary amines as carbon sources under Cu-catalyzed aerobic oxidative conditions. This approach features a broad substrate scope, good functional group tolerance, and produces diversified valuable products (Rao, Mai, & Song, 2017).

Synthesis of Novel Pyridoimidazotriazinones : The synthesis process of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines showcases the potential of ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate derivatives in creating fused triazines with potential biological activities (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Mercury(II)-azoimine Compounds : The synthesis and characterization of mercury(II) compounds using 1-ethyl-2-(phenylazo)imidazole and 2-(arylazo)pyrimidines demonstrate the chemical versatility and potential applications of ethyl imidazo[1,5-a]pyrimidine derivatives in material science and coordination chemistry (Chand et al., 2003).

Biological and Material Applications

Antibacterial and Antioxidant Activities : Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized and exhibited significant antibacterial and antioxidant activities, highlighting the potential of this compound derivatives in pharmaceutical research (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis of N-fused Heterocyclic Compounds : A five-component cascade reaction facilitated the synthesis of N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide and N′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, offering a novel method for creating N-fused heterocyclic compounds with potential biological and pharmaceutical applications (Hosseini & Bayat, 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that pyrimidine derivatives, which this compound is a part of, play a vital role in several biological activities . They are integral parts of DNA and RNA, imparting diverse pharmacological properties .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific interactions with their targets .

Propiedades

IUPAC Name |

ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVJJDINZUHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NCCCN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

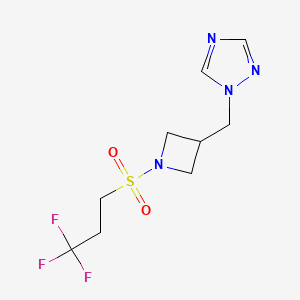

![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)

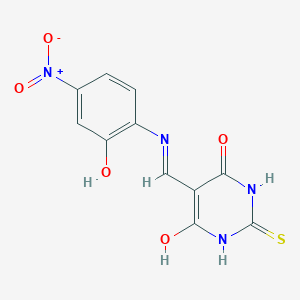

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)

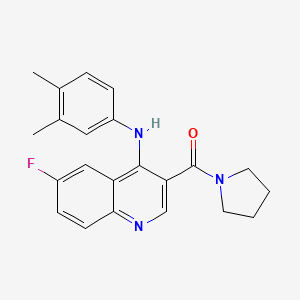

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)